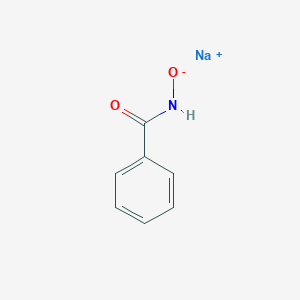

sodium;N-oxidobenzamide

Description

Sodium N-oxidobenzamide (CAS: 22513-32-2), also known as benzohydroxamic acid sodium salt hydrate, is a hydroxamic acid derivative with the molecular formula C₇H₆NNaO₂·xH₂O (anhydrous molecular weight: 159.12 g/mol; hydrated form: 177.13 g/mol) . It appears as a white-to-green crystalline powder and exhibits high water solubility, making it suitable for biological and chemical applications . Structurally, it contains a benzamide backbone with an N-hydroxy group, enabling tautomerism (keto-iminol forms) and metal chelation via O,O-bidentate coordination .

Properties

IUPAC Name |

sodium;N-oxidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6NO2.Na/c9-7(8-10)6-4-2-1-3-5-6;/h1-5H,(H-,8,9,10);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZUCVSCZVWCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects

Polar aprotic solvents such as dimethylacetamide (DMA) enhance reaction rates in intermediate-based syntheses by stabilizing charged intermediates. In contrast, protic solvents like methanol favor direct neutralization by promoting ionic dissociation.

Temperature and pH Control

Elevated temperatures (60–70°C) accelerate intermediate formation but risk decomposing the hydroxamate group. Maintaining a pH of 9–10 during neutralization ensures complete deprotonation of BHA without degrading the product.

Catalytic Additives

The addition of chelating agents like EDTA minimizes metal contamination, which is critical for applications requiring high-purity sodium N-oxidobenzamide.

Characterization and Quality Control

Sodium N-oxidobenzamide is characterized using spectroscopic and chromatographic techniques:

-

FT-IR Spectroscopy : Key peaks include N–O stretching at 950–970 cm⁻¹ and C=O stretching at 1640–1660 cm⁻¹.

-

¹H NMR : Aromatic protons resonate at δ 7.4–7.9 ppm, while the hydroxamate proton appears as a broad singlet near δ 12.0 ppm.

-

Elemental Analysis : Confirms stoichiometry (e.g., C: 52.8%, H: 3.8%, N: 8.8%).

Table 3: Spectroscopic Data for Sodium N-Oxidobenzamide

| Technique | Key Signals | Interpretation | Source |

|---|---|---|---|

| FT-IR | 1645 cm⁻¹ (C=O), 965 cm⁻¹ (N–O) | Hydroxamate functional group | |

| ¹H NMR (DMSO-d⁶) | δ 7.75–7.94 (m, 2H, Ar–H) | Aromatic protons |

Industrial-Scale Production Considerations

Scaling up sodium N-oxidobenzamide synthesis requires addressing:

Chemical Reactions Analysis

Types of Reactions

The compound “sodium;N-oxidobenzamide” can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of “sodium;N-oxidobenzamide” include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from the reactions of “sodium;N-oxidobenzamide” depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1.1. Anticancer Activity

Sodium N-oxidobenzamide and its derivatives have been investigated for their anticancer properties. The presence of the N-oxide group enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy in cancer therapies. Heterocyclic N-oxides have been shown to exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tumor growth .

1.2. Antibacterial and Antifungal Properties

The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Research indicates that modifications to the benzamide structure can enhance these properties, providing a pathway for creating more effective treatments against resistant strains of bacteria and fungi .

1.3. Prodrug Development

Sodium N-oxidobenzamide can serve as a prodrug, where the N-oxide functionality is critical for metabolic activation within the body. This property allows for targeted drug delivery systems that release the active drug in specific tissues or under certain physiological conditions, thereby minimizing side effects and improving therapeutic outcomes .

2.1. Herbicidal Properties

Recent studies have highlighted the potential of sodium N-oxidobenzamide as an herbicide. Its structure allows it to inhibit unwanted vegetation effectively while being less harmful to desirable crops. The compound's application in agriculture could lead to more sustainable farming practices by reducing reliance on traditional herbicides that may have detrimental environmental effects .

3.1. Clinical Trials and Pharmacological Studies

Several clinical trials have explored the pharmacological potential of sodium N-oxidobenzamide derivatives, particularly in treating conditions such as hypertension and neurodegenerative diseases. For instance, minoxidil, a well-known derivative of this class of compounds, has been extensively studied for its vasodilatory effects and is used in treating hair loss .

3.2. Mechanistic Investigations

Research has focused on understanding the mechanisms by which sodium N-oxidobenzamide exerts its biological effects. Studies have shown that the N-oxide group can mimic nitric oxide (NO), influencing various signaling pathways involved in vascular regulation and neuronal function . This characteristic opens avenues for developing new therapeutic agents targeting cardiovascular diseases.

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer drugs | Induction of apoptosis |

| Antibacterial agents | Disruption of bacterial cell walls | |

| Prodrugs for targeted delivery | Metabolic activation in specific tissues | |

| Agriculture | Herbicides | Inhibition of unwanted vegetation |

Comparison with Similar Compounds

Sodium N-oxidobenzamide belongs to the hydroxamic acid family, which shares a common N-hydroxyamide functional group. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs and Derivatives

Hydroxamic Acids

Benzamide Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences | Applications |

|---|---|---|---|---|

| Sodium 4-Methoxybenzoate | C₈H₇NaO₃ | 174.13 | Lacks N-hydroxy group; binds via carboxylate oxygen only | Food preservative, corrosion inhibitor |

| N-Benzylbenzamide | C₁₄H₁₃NO | 211.26 | No metal chelation; hydrophobic backbone | Intermediate in organic synthesis |

Coordination Behavior and Stability

Sodium N-oxidobenzamide exhibits superior metal-binding efficiency compared to other hydroxamates due to its aromatic ring, which enhances electron delocalization and stabilizes metal complexes. Key findings include:

- Cu²⁺ Complexes : Melting points increase from ~200°C (ligand) to >300°C (complexes), indicating high thermal stability .

- Cd²⁺ Complexes : Conductivity measurements confirm ionic dissociation in solution, with coordination occurring via hydroxyl and carbonyl oxygens .

In contrast, sodium 8-(2-hydroxybenzamido)octanoate (CAS: 203787-91-1) shows lower similarity (0.65) due to its aliphatic chain, which reduces rigidity and metal-binding strength .

Physicochemical Properties

Q & A

Q. What experimental designs control for batch variability in sodium N-oxidobenzamide synthesis?

- Methodological Answer : Implement a factorial design (e.g., Taguchi method) varying catalysts, solvents, and reaction times. Use ANOVA to identify critical factors. Cross-validate results with independent labs .

Data Integrity & Reproducibility

Q. How to address irreproducible results in sodium N-oxidobenzamide’s spectroscopic data?

Q. What protocols ensure safe handling of sodium N-oxidobenzamide given its H314 hazard profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.